molecular formula C19H18N2O4 B12937977 2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl- CAS No. 85901-32-2

2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl-

Cat. No.: B12937977
CAS No.: 85901-32-2
M. Wt: 338.4 g/mol
InChI Key: FBQTWGHLMQUOQL-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl- is a chemical compound that belongs to the class of imidazolidinediones. This compound is characterized by its unique structure, which includes a 2,4-imidazolidinedione core with a 3-((1-oxopropoxy)methyl) and 5,5-diphenyl substitution. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-imidazolidinedione with 3-((1-oxopropoxy)methyl)-5,5-diphenyl- precursors in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also taken into account to minimize the impact on the environment.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted imidazolidinedione derivatives.

Scientific Research Applications

2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Imidazolidinedione, 5-methyl-5-((1,3,4,5-tetrahydro-5-methyl-1-oxo-2H-pyrido(4,3-b)indol-2-yl)methyl)-: This compound has a similar imidazolidinedione core but with different substituents.

    1,3-Diiodo-5,5-dimethyl-2,4-imidazolidinedione: Another imidazolidinedione derivative with distinct substituents.

Uniqueness

2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl- is unique due to its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific research applications and industrial uses .

Properties

CAS No.

85901-32-2

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl propanoate

InChI

InChI=1S/C19H18N2O4/c1-2-16(22)25-13-21-17(23)19(20-18(21)24,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,20,24)

InChI Key

FBQTWGHLMQUOQL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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